Oral In Vivo Protective Efficacy: A Key Differentiator from More Potent In Vitro Analogs
Antileishmanial agent-29 demonstrates clear in vivo protective efficacy in a murine model of Leishmania infection following oral administration at 40 and 60 mg/kg for 10 days [1]. In stark contrast, Antileishmanial agent-30 exhibits a much higher in vitro potency (IC₅₀ = 0.2 μM) but lacks published in vivo oral efficacy data . This highlights a critical differentiation: high in vitro potency does not predict oral in vivo success, making Antileishmanial agent-29 the definitive choice for studies requiring oral in vivo validation.
| Evidence Dimension | In vivo protective efficacy following oral administration |
|---|---|
| Target Compound Data | Protection from Leishmania infection at 40 and 60 mg/kg p.o. for 10 days |
| Comparator Or Baseline | Antileishmanial agent-30: IC₅₀ = 0.2 μM (in vitro); no reported oral in vivo efficacy |
| Quantified Difference | Not applicable (binary outcome: protective vs. not reported) |
| Conditions | Murine model of Leishmania infection; oral administration |
Why This Matters
This differentiation is crucial for procurement decisions in drug discovery programs prioritizing oral therapeutic candidates over purely in vitro active compounds.
- [1] Kancharla, P., Ortiz, D., Fargo, C. M., Zhang, X., Li, Y., Sanchez, M., ... & Landfear, S. M. (2024). Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents. Journal of Medicinal Chemistry, 67(10), 8323-8345. View Source
